3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline and 3-chlorobenzaldehyde.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents like triethylamine and acetic anhydride under controlled temperature conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinones with different functional groups.
Scientific Research Applications
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-chlorophenyl)-4-phenylazetidin-2-one
- 3-Amino-1-(4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one
- 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one
Uniqueness
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one is unique due to the presence of both chloro and methoxy substituents on the phenyl rings, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14Cl2N2O2 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
3-amino-1-(3-chloro-4-methoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-22-13-6-5-11(8-12(13)18)20-15(14(19)16(20)21)9-3-2-4-10(17)7-9/h2-8,14-15H,19H2,1H3 |
InChI Key |
MWNLUKWEXPQSBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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